molecular formula C12H14N2O8 B4973727 2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid

2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid

Cat. No.: B4973727
M. Wt: 314.25 g/mol
InChI Key: WSXIBFCYZCEIFR-UHFFFAOYSA-N
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Description

2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid is a complex organic compound with a unique structure that includes a nitro group, a benzoic acid moiety, and a trihydroxyoxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid typically involves multiple steps, starting with the nitration of a benzoic acid derivative to introduce the nitro group. This is followed by the coupling of the nitrobenzoic acid with a trihydroxyoxane derivative under specific reaction conditions. Common reagents used in these reactions include nitric acid for nitration and various coupling agents for the subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trihydroxyoxane ring can interact with biological molecules through hydrogen bonding and other interactions. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the trihydroxyoxane ring, making it less complex.

    4-Aminobenzoic acid: Contains an amino group instead of a nitro group.

    Trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of a nitro group.

Uniqueness

2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid is unique due to the presence of both a nitro group and a trihydroxyoxane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O8/c15-8-4-22-11(10(17)9(8)16)13-5-1-2-6(12(18)19)7(3-5)14(20)21/h1-3,8-11,13,15-17H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXIBFCYZCEIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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